molecular formula C17H14FN3O2S B11027619 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B11027619
M. Wt: 343.4 g/mol
InChI Key: RBLJJTSLCAHOLV-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound It is characterized by the presence of a fluorophenyl group, a methoxypyridinyl group, and a thiazole carboxamide moiety

Preparation Methods

The synthesis of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors.

    Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated thiazole intermediate.

    Attachment of the methoxypyridinyl group: This can be done through a nucleophilic substitution reaction, where the methoxypyridinyl group is introduced to the thiazole ring.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxypyridinyl groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide include other thiazole derivatives and compounds with fluorophenyl and methoxypyridinyl groups. Some examples are:

    5-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    5-(3-fluorophenyl)-N-(6-hydroxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide: Similar structure but with a hydroxypyridinyl group instead of a methoxypyridinyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14FN3O2S/c1-10-20-15(16(24-10)11-4-3-5-12(18)8-11)17(22)21-13-6-7-14(23-2)19-9-13/h3-9H,1-2H3,(H,21,22)

InChI Key

RBLJJTSLCAHOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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